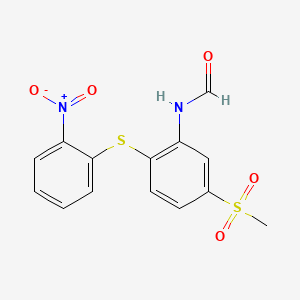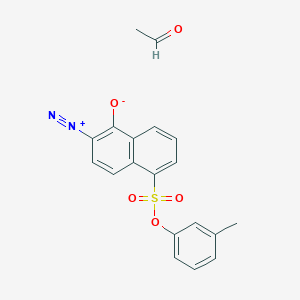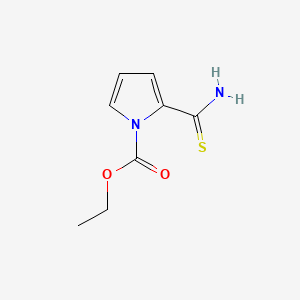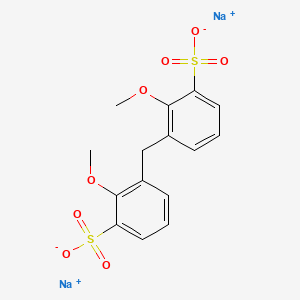
Disodium methylenebis(methoxybenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium methylenebis(methoxybenzenesulphonate) is a chemical compound with the molecular formula C15H14Na2O8S2. It is known for its unique structure, which includes two methoxybenzenesulphonate groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(methoxybenzenesulphonate) typically involves the reaction of methoxybenzenesulphonic acid with formaldehyde in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
2C7H7O4S+CH2O→C15H14O8S2Na2+2H2O
Industrial Production Methods
In industrial settings, the production of disodium methylenebis(methoxybenzenesulphonate) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Disodium methylenebis(methoxybenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzenesulphonates .
Scientific Research Applications
Disodium methylenebis(methoxybenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium methylenebis(methoxybenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-methylenebis(benzenesulphonate): Similar structure but lacks methoxy groups.
Disodium 2,2’-methylenebis(benzenesulphonate): Another similar compound with different substitution patterns.
Uniqueness
Disodium methylenebis(methoxybenzenesulphonate) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Properties
CAS No. |
93857-04-6 |
|---|---|
Molecular Formula |
C15H14Na2O8S2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
disodium;2-methoxy-3-[(2-methoxy-3-sulfonatophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-22-14-10(5-3-7-12(14)24(16,17)18)9-11-6-4-8-13(15(11)23-2)25(19,20)21;;/h3-8H,9H2,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI Key |
ZUOOTLGJABECBZ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)[O-])CC2=C(C(=CC=C2)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


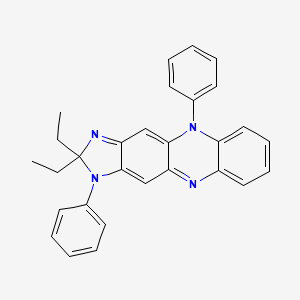
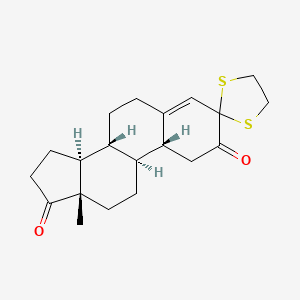
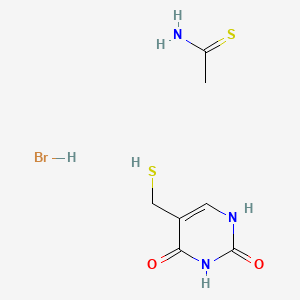

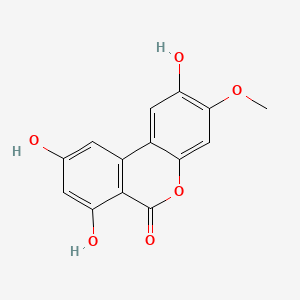
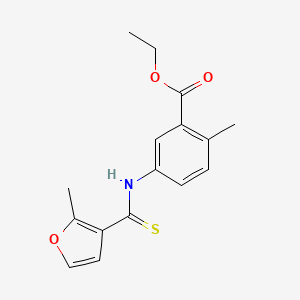
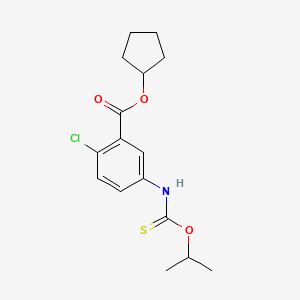

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
